Product packaging for Bicyclo[3.2.1]octan-3-amine(Cat. No.:CAS No. 736867-32-6)

Bicyclo[3.2.1]octan-3-amine

Cat. No.: B1314372
CAS No.: 736867-32-6
M. Wt: 125.21 g/mol
InChI Key: IWYGEIZENRQYSA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-3-amine is a valuable amine-functionalized bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis. The bridged ring system provides a rigid, three-dimensional structure that is highly useful for constructing complex molecules and exploring structure-activity relationships . This core scaffold is recognized for its structural similarity to bioactive alkaloids and its presence in compounds exhibiting affinity for neurological targets . Researchers utilize this and related azabicyclo[3.2.1]octane scaffolds as key intermediates in the total synthesis of natural products and pharmacologically active compounds . The bicyclo[3.2.1]octane architecture itself is a fundamental skeleton found in many natural products and synthetic drugs, and recent methodologies continue to advance the catalytic asymmetric synthesis of these frameworks . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B1314372 Bicyclo[3.2.1]octan-3-amine CAS No. 736867-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYGEIZENRQYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536346
Record name Bicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736867-32-6
Record name Bicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bicyclo 3.2.1 Octan 3 Amine and Its Core Scaffold

Retrosynthetic Analysis Approaches for the Bicyclo[3.2.1]octan-3-amine Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential synthetic pathways and viable starting materials. For this compound, the most straightforward initial disconnection is the carbon-nitrogen bond of the amine group. This transformation, known as a reductive amination or related C-N bond-forming reaction, points to bicyclo[3.2.1]octan-3-one as a key intermediate precursor. orgsyn.orgchadsprep.com

Further disconnection of the bicyclo[3.2.1]octane core itself reveals several powerful strategies for its assembly. researchgate.net These approaches are predicated on the formation of one or more carbon-carbon bonds that define the bicyclic system. Key retrosynthetic strategies include:

Annulation Strategies: Disconnecting the framework across two bonds often leads to monocyclic precursors. For instance, a disconnection based on a Michael-Aldol annulation sequence would lead back to a cyclic 1,3-dione and an α,β-unsaturated aldehyde. rsc.orgucl.ac.uk

Intramolecular Cyclization: Breaking a single bond within one of the rings can unravel the bicyclic system into a functionalized monocyclic or even acyclic precursor. This approach is central to methods involving intramolecular Michael additions, aldol (B89426) reactions, or radical cyclizations. mdpi.comrsc.orgnih.gov

Cycloaddition Reactions: Recognizing the inherent cyclohexene (B86901) ring within the structure allows for a powerful disconnection based on the Diels-Alder reaction, leading to a diene and a dienophile. mdpi.comnih.gov Similarly, a [3+2] cycloaddition approach suggests a precursor containing a 1,3-dipole and a dipolarophile, which upon cyclization and subsequent rearrangement or cleavage, yields the target scaffold. rsc.orgnih.gov

These disconnections form the basis for the synthetic methodologies detailed in the subsequent sections.

Novel Carbon-Carbon Bond Forming Reactions in Bicyclo[3.2.1]octane Construction

The creation of the bicyclo[3.2.1]octane skeleton relies on strategic carbon-carbon bond formations that build the bridged structure from simpler precursors.

The Michael addition, or conjugate addition, has been effectively utilized to construct the bicyclo[3.2.1]octane framework. A particularly effective strategy involves a double Michael addition of a carbon nucleophile to a cyclic dienone. This approach allows for the rapid assembly of the bicyclic system in a single step with good yield and stereochemical control. rsc.org

Another powerful variant is the domino Michael-Henry reaction, which has been developed for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives possessing multiple stereocenters. acs.org Intramolecular Michael reactions are also prevalent, where a suitably functionalized cyclopentanone (B42830) or cyclohexanone (B45756) derivative undergoes cyclization to form the bridged system. mdpi.com These reactions can sometimes occur as part of a more complex cascade sequence, leading to the bicyclic scaffold as a major or even an unexpected product. mdpi.com

Table 1: Michael Addition Strategies for Bicyclo[3.2.1]octane Synthesis
StrategyPrecursorsKey Reagents/CatalystsOutcomeReference
Double Michael Addition7- or 8-membered ring dienones and carbon nucleophilesBase (e.g., NaH)Forms 8-disubstituted bicyclo[3.2.1]octane-3-ones in 42–96% yield. rsc.org
Domino Michael-Henry Reaction1,4-cyclohexadienone and nitrodienesChiral organocatalystsEnantioselective formation of functionalized bicyclo[3.2.1]octanes. mdpi.comacs.org
Intramolecular Michael AdditionFunctionalized cyclopentanone with an α,β-unsaturated ester side chainTributylphosphine under microwave activationYields bicyclo[3.2.1]octane core. mdpi.com

Aldol reactions and related annulations are cornerstone strategies for C-C bond formation and ring construction. In the context of bicyclo[3.2.1]octane synthesis, they are most powerfully applied in a domino or cascade fashion, frequently coupled with a Michael addition. The domino Michael-Aldol annulation provides a highly efficient one-pot procedure for building the bicyclic core. rsc.org

This reaction typically involves the conjugate addition of a cyclic 1,3-dione (like cyclopentane-1,3-dione) to an α,β-unsaturated aldehyde (an enal). The resulting intermediate then undergoes an intramolecular aldol condensation to forge the second ring, yielding a hydroxy-bicyclo[3.2.1]octane-dione. rsc.orgscispace.com The stereochemical outcome of these reactions can often be controlled by the judicious choice of catalyst, solvent, and temperature. rsc.org Organocatalysis has emerged as a particularly powerful tool in this area, enabling highly enantio- and diastereoselective syntheses of complex bicyclo[3.2.1]octane structures with multiple stereocenters. mdpi.comnih.govresearchgate.net

Table 2: Aldol and Annulation Reactions for Bicyclo[3.2.1]octane Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Domino Michael-Aldol AnnulationCyclopentane-1,3-diones and enalsBase (e.g., Et3N) or organocatalyst2-hydroxybicyclo[3.2.1]octane-6,8-diones rsc.org
Organocatalytic Domino Michael/AldolCyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoestersChiral aminocatalysts (e.g., proline derivatives)Chiral bicyclo[3.2.1]octanes with up to 95:5 ee nih.gov
Base-Promoted Cyclization1,4-diketone precursorsSodium methoxideFunctionalized bicyclo[3.2.1]octane intermediate mdpi.com
Acid-Catalysed Michael-AldolCyclohexanone derivatives and methacroleinAcid catalystBicyclic diastereomeric mixtures ucl.ac.uk

Intramolecular cyclizations and cascade reactions represent some of the most elegant and efficient methods for constructing complex polycyclic systems like the bicyclo[3.2.1]octane framework. nih.gov These strategies involve the creation of one or more rings from a single, carefully designed precursor in a single synthetic operation. rsc.org Cascade reactions, in particular, offer remarkable efficiency by orchestrating a sequence of bond-forming events without the need to isolate intermediates. dicp.ac.cndicp.ac.cn

A variety of reaction types can be employed to trigger these cyclizations. For instance, radical cyclizations, such as the Conia-ene reaction, can be used to form the bicyclic structure from alkynyl ketone precursors. nih.gov Palladium-catalyzed cascade reactions have also been developed, enabling the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes through an aminopalladation-triggered Heck-type reaction. dicp.ac.cn These methods highlight the power of harnessing transition metals or radical intermediates to achieve complex molecular architectures. researchgate.net

The [3+2] cycloaddition is a powerful tool for constructing five-membered rings, which can serve as a linchpin in the formation of the bicyclo[3.2.1]octane scaffold. A notable example is the intramolecular [3+2] cycloaddition of a nitrone with an alkene. rsc.orgnih.gov In this strategy, a precursor containing both a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is synthesized. Upon heating or catalysis, this precursor undergoes a regio- and diastereoselective intramolecular cycloaddition to form a tricyclic isoxazolidine (B1194047) intermediate. rsc.orgnih.gov

The resulting tricyclic system contains the complete carbon framework of the bicyclo[3.2.1]octane core. The final step involves the reductive cleavage of the N-O bond within the isoxazolidine ring, which unmasks the desired bicyclic dione (B5365651) or related functionalized product. thieme-connect.com This approach allows for the installation of a functionalized bridgehead substituent, offering a flexible route to a variety of substituted bicyclo[3.2.1]octane derivatives. thieme-connect.com

Table 3: [3+2] Nitrone Cycloaddition for Bicyclo[3.2.1]octane Scaffolds
Precursor TypeKey TransformationIntermediateFinal Product TypeReference
Vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochloridesIntramolecular 1,3-dipolar nitrone cycloadditionBicyclic isoxazolidinesComplex bicyclo[3.2.1]octane scaffolds rsc.orgnih.gov
Nitroalkane attached to a dithiane-substituted cyclopenteneIn situ nitrile oxide generation and intramolecular cycloadditionTricyclic dihydroisoxazoleBridgehead-substituted bicyclo[3.2.1]octane-2,4-diones thieme-connect.com

The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and reliable methods for the synthesis of six-membered rings and has been ingeniously applied to the construction of the bicyclo[3.2.1]octane framework. dicp.ac.cn A prominent strategy involves an intramolecular Diels-Alder (IMDA) reaction. mdpi.comnih.gov In a well-established route starting from the natural monoterpene carvone, a 5-vinyl-1,3-cyclohexadiene intermediate is generated. nih.govnih.gov Upon heating, this diene system undergoes an IMDA reaction to form a tricyclo[3.2.1.0²·⁷]octane intermediate. mdpi.comnih.gov The desired bicyclo[3.2.1]octane framework is then revealed through the regioselective cleavage of the cyclopropane (B1198618) ring within this tricyclic system. mdpi.comnih.gov

Intermolecular Diels-Alder reactions have also been employed. These can be part of a one-pot sequence where a diene and an enone are generated in situ and react to form a bicyclic adduct, which is then further transformed into the final, highly functionalized bicyclo[3.2.1]octane product. dicp.ac.cn Organocatalysis has also been applied to achieve enantioselective Diels-Alder reactions, providing chiral bicyclic systems. mdpi.com

Table 4: Diels-Alder Strategies for Bicyclo[3.2.1]octane Synthesis
Reaction TypeKey Precursor(s)Key StepIntermediateReference
Intramolecular Diels-Alder (IMDA)5-vinyl-1,3-cyclohexadiene (derived from carvone)Thermal cyclizationTricyclo[3.2.1.0²·⁷]octan-3-one mdpi.comnih.gov
Intermolecular Diels-Alder CascadeAllylic alcohols (as diene and enone precursors)Iodine/DMSO-mediated cycloaddition and oxidative cyclizationDiels-Alder cycloaddition product dicp.ac.cn
Intramolecular Diels-Alderα,β-unsaturated ketone with a tethered dieneFormation of a silyl (B83357) enol ether followed by thermal cyclizationTrimethylsilyl ether derivative mdpi.com

Intramolecular Cyclization and Cascade Reactions for Bicyclo[3.2.1]octane Formation

Nazarov-Type Carbocyclizations and Related Processes

The Nazarov cyclization, a 4π-electrocyclic reaction of divinyl ketones, and related processes offer a powerful method for constructing the bicyclo[3.2.1]octane framework. A notable example involves a cascade reaction initiated by the interaction of furfural (B47365) with secondary amines and isopropyl cyanoacetate (B8463686). researchgate.netmdpi.com This process is thought to proceed through the formation of a deprotonated Stenhouse salt, which then undergoes a Nazarov-type 4π-electrocyclization to form a 2,3-diaminocyclopentenone intermediate. researchgate.net Subsequent Michael addition and carbocyclization lead to the formation of highly functionalized bicyclo[3.2.1]octanes. researchgate.netmdpi.com

In a specific application, the reaction between furfural, a secondary amine, and isopropyl cyanoacetate yields diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates in moderate yields of 37–45%. researchgate.netmdpi.com The structure of these complex products has been confirmed by NMR and X-ray analysis. researchgate.net This one-pot reaction provides a direct route to functionalized bicyclo[3.2.1]octanes from readily available starting materials. researchgate.netmdpi.com

More recently, photo-Nazarov cyclizations have been employed in the total synthesis of complex natural products containing the bicyclo[3.2.1]octane core. rsc.org For instance, the synthesis of (−)-rhodomollanol A utilized a photo-Nazarov cyclization/intramolecular cycloetherification cascade to construct a key structural component. rsc.org Another example is the asymmetric total synthesis of farnesin, which featured a photo-Nazarov reaction of a non-aromatic bicyclic divinyl ketone as a key step. rsc.org

Palladium-Catalyzed Cyclizations and Tandem Reactions

Palladium catalysis has proven to be a versatile tool for the synthesis of bicyclo[3.2.1]octane derivatives through various cyclization and tandem reaction sequences. These methods often provide high levels of control over stereochemistry and allow for the construction of complex molecular architectures.

One such approach is the palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization. nih.gov This reaction transforms a linear carboxylic acid with a tethered olefin into a bicyclo[3.2.1]lactone scaffold. nih.gov The process is tolerant of a wide range of functional groups and can be adapted to create related bicyclic systems. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetric tandem carbonylation-Heck reaction. bohrium.comresearchgate.net This desymmetrization process, when applied to cyclopentenes in the presence of carbon monoxide, yields chiral bicyclo[3.2.1]octenes with both quaternary and tertiary carbon centers. bohrium.comresearchgate.net The reaction proceeds through an acyl-palladium intermediate followed by migratory insertion of the alkene. bohrium.com By employing chiral ligands such as (S)-difluorphos, a variety of chiral bicyclo[3.2.1]octane products can be synthesized in good yields (50%-98%) and high enantioselectivities (88%-97% ee). researchgate.net

Furthermore, palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives has been used to create the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org Intramolecular palladium(II)-catalyzed cyclization has also been a key step in the synthesis of other functionalized 2-azabicyclo[3.2.1]octane systems. rsc.org Enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been achieved through an aminopalladation-triggered Heck-type reaction, which constructs an all-carbon quaternary bridgehead stereocenter with excellent enantioselectivity. dicp.ac.cnacs.orgnih.gov

Rearrangement-Based Syntheses of Bicyclo[3.2.1]octane Derivatives

Rearrangement reactions provide a powerful avenue for the synthesis of the bicyclo[3.2.1]octane scaffold, often through ring-expansion processes. rsc.org These methods can introduce significant structural complexity in a single step.

One classic example is the Beckmann rearrangement of norcamphor-derived oximes, which can yield 2-azabicyclo[3.2.1]octan-3-one. rsc.org The regioselectivity of this rearrangement can be influenced by the reaction conditions, with Beckmann conditions often favoring the 2-azolactam isomer. rsc.org

Cascade rearrangements, such as those involving norbornadiene, and rearrangements of bicyclo[2.2.1]heptanes are also utilized to access the bicyclo[3.2.1]octane core. rsc.org An acid-promoted rearrangement of a bicyclo[2.2.2]octane system induced by TfOH has been shown to form the bicyclo[3.2.1]octane framework. mdpi.com Additionally, an Aza-Cope-Mannich rearrangement has been employed to construct tricyclic compounds containing the 2-azabicyclo[3.2.1]octane skeleton with three defined stereogenic centers. rsc.org

Radical-Mediated Annulation Processes for Bridged Bicyclic Systems

Radical-mediated reactions offer a distinct approach to the construction of bicyclo[3.2.1]octane systems. A notable example is a reductive [3+2] radical annulation strategy that has been successfully applied to the synthesis of ent-kaurane and beyerane-type diterpenoids, which feature the bicyclo[3.2.1]octane motif. acs.orgnih.govx-mol.com

This particular radical annulation was challenging to control but was ultimately achieved by leveraging an unconventional effect of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl). acs.orgnih.govx-mol.com This method has demonstrated its utility through the successful preparation of eleven natural products with a diverse range of oxidation states, highlighting the power of this synthetic strategy. acs.orgnih.gov

Enantioselective Synthesis of this compound and its Precursors

The development of enantioselective methods to synthesize chiral bicyclo[3.2.1]octane derivatives is of significant interest due to the prevalence of this scaffold in biologically active molecules. mdpi.com Both organocatalytic and metal-catalyzed approaches have been successfully employed to achieve high levels of stereocontrol.

Organocatalytic Asymmetric Approaches to Chiral Bicyclo[3.2.1]octanes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octanes. mdpi.com These methods avoid the use of metals and often proceed under mild conditions.

A prominent strategy is the organocatalytic domino Michael-aldol reaction. mdpi.comacs.org For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides or 1,2-ketoesters, catalyzed by chiral organocatalysts like Takemoto's catalyst or quinine-derived catalysts, can produce highly substituted chiral bicyclo[3.2.1]octanes. mdpi.comacs.org These reactions can generate multiple stereogenic centers, including quaternary carbons, with good to excellent diastereoselectivity and enantioselectivity. mdpi.comacs.org

Another approach involves the use of low-loading organocatalysis. For example, Rawal's quinine-squaramide catalyst, at loadings as low as 500 ppm, has been used in the [3+2] annulation of 2-hydroxy-3,5-dialkyl-p-quinones with α-alkylnitroethylenes to construct chiral bicyclo[3.2.1]octanes in high yields. rsc.org Furthermore, an organocatalytic domino Michael-Henry process has been developed for the preparation of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary stereocenters. acs.org

The table below summarizes key findings in organocatalytic asymmetric syntheses of bicyclo[3.2.1]octanes.

Starting MaterialsCatalystProductYieldDiastereoselectivity (dr)Enantioselectivity (ee)
(E)-N-benzyl-2-oxo-4-phenylbut-3-enamide and methyl cyclopentanonecarboxylateTakemoto's catalystChiral bicyclo[3.2.1]octane60%Excellent37%
Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoestersQuinine-derived catalystPolysubstituted chiral bicyclo[3.2.1]octanesGoodGoodGood
2-hydroxy-3,5-dialkyl-p-quinones and α-alkylnitroethylenesRawal's quinine-squaramide catalyst (low loading)Chiral bicyclo[3.2.1]octanesHighUp to single drUp to single er
Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoestersNot specifiedBicyclo[3.2.1]octanes with four stereogenic centers53-98%1:1 to 5:1up to 95:5
Not specifiedNot specifiedBicyclo[3.2.1]octane derivatives with four stereogenic centersNot specifiedNot specifiedNot specified

This table is for illustrative purposes and synthesizes data from multiple sources. Specific values can vary based on substrates and reaction conditions.

Metal-Catalyzed Enantioselective Routes to Bicyclo[3.2.1]octane Skeletons

Metal-catalyzed reactions provide a complementary and powerful set of tools for the enantioselective synthesis of the bicyclo[3.2.1]octane framework.

Palladium catalysis has been particularly effective. An enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes bearing an all-carbon quaternary bridgehead stereocenter was developed using an aminopalladation-triggered Heck-type reaction. dicp.ac.cnacs.orgnih.gov This protocol features mild conditions and tolerates a wide range of functional groups. dicp.ac.cnacs.orgnih.gov Another significant palladium-catalyzed method is the asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes, which affords enantioenriched bicyclo[3.2.1]octadienes in excellent yields and with enantioselectivities often exceeding 99% ee. researchgate.net

The following table highlights key results from metal-catalyzed enantioselective syntheses of bicyclo[3.2.1]octane skeletons.

Reaction TypeCatalyst SystemProductYieldEnantioselectivity (ee)
Aminopalladation-triggered Heck-type reactionPd(OAc)₂/(R)-BinapIndole-fused bicyclo[3.2.1]octanes46%54%
Intramolecular alkene-alkyne couplingPalladium catalystEnantioenriched bicyclo[3.2.1]octadienesExcellentMostly >99%
Tandem Carbonylation-Heck ReactionPd₂(dba)₃·CHCl₃ / (S)-difluorphosChiral bicyclo[3.2.1]octenes50-98%88-97%

This table is for illustrative purposes and synthesizes data from multiple sources. Specific values can vary based on substrates and reaction conditions.

Stereocontrolled Functionalization during Bicyclo[3.2.1]octane Core Construction

The precise control of stereochemistry during the formation of the bicyclo[3.2.1]octane core is critical for the synthesis of complex molecular targets. Researchers have developed several methodologies that establish multiple stereocenters with high fidelity in the same reaction that forms the bicyclic scaffold.

Organocatalytic domino reactions are a powerful tool for this purpose. One such method is an enantio- and diastereoselective domino Michael/Aldol reaction that directly yields bicyclo[3.2.1]octane derivatives with four stereogenic centers. nih.gov This reaction, involving β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters, can produce a variety of bicyclic structures in good yields and with high stereoselectivity. nih.gov Similarly, a highly enantio- and diastereoselective organocatalytic domino Michael-Henry process has been developed for preparing bicyclo[3.2.1]octane derivatives. acs.org This method also creates four stereogenic centers, including two quaternary ones, with excellent stereoselectivity, the origins of which have been rationalized through theoretical DFT calculations. acs.org

Another approach involves domino Michael-aldol annulation for the stereocontrolled synthesis of bicyclo-ketol derivatives. mdpi.com In the synthesis of bicyclo[3.2.1]octane diones, the stereochemical outcome can be influenced by the substitution pattern on the Michael acceptor; for instance, an α-methyl group can change the preference to the endo-alcohol. mdpi.com

Sigmatropic rearrangements also offer a pathway for stereocontrolled construction. Anionic oxy-Cope rearrangements of carbinols, derived from the 1,2-addition of cyclopentenyl anions to bicyclo[3.2.1]octanediones, are fully stereocontrolled and lead directly to functionalized bicyclic systems. figshare.com

The table below summarizes key findings in stereocontrolled synthesis.

Table 1: Stereocontrolled Synthetic Methods for the Bicyclo[3.2.1]octane Core
Method Reactants Key Features Stereoselectivity Yields Ref.
Organocatalytic Domino Michael/Aldol Reaction β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters Constructs four stereogenic centers, including two quaternary carbons. Diastereomeric ratio (dr) 1:1 to 5:1; Enantiomeric excess (ee) up to 95:5. 53-98% nih.gov
Organocatalytic Domino Michael-Henry Reaction Not specified Creates four stereogenic centers, including two quaternary. High enantio- and diastereoselectivity. Not specified acs.org
Domino Michael-Aldol Annulation Not specified Stereochemical outcome (endo/exo) is influenced by substituents. Controlled by α-methyl group on Michael acceptor. Not specified mdpi.com
Anionic Oxy-Cope Rearrangement Cyclopentenyl anions and bicyclo[3.2.1]octanediones Fully stereocontrolled structural reorganization via chair transition states. High stereocontrol. Not specified figshare.com

Divergent Synthetic Strategies for Functionalized Bicyclo[3.2.1]octanes

Divergent synthesis provides an efficient route to chemical diversity by enabling the creation of multiple distinct structures from a single, common intermediate. This strategy is particularly valuable in synthesizing libraries of functionalized bicyclo[3.2.1]octanes for various applications.

One powerful divergent approach utilizes a solvent-dependent oxidative dearomatization-induced [5+2] cascade reaction. rsc.org This method facilitates the synthesis of a range of differently functionalized bicyclo[3.2.1]octanes, including ent-kaurene (B36324) and cedrene-type skeletons, with good yields and excellent diastereoselectivities. rsc.org Another innovative strategy is inspired by convergent disproportionation, where an iodine-induced cyclization and oxidation of allylic alcohols produce highly functionalized bicyclo[3.2.1]octanes. dicp.ac.cn The resulting products can act as versatile platform molecules, allowing for the construction of even more diverse bicyclic structures. dicp.ac.cn

Skeletal diversification of a common polycyclic scaffold represents another key divergent strategy. For example, a strained tricyclo[3.2.1.0³’⁶]octane intermediate, prepared via a blue light-mediated [2+2] cycloaddition, can be selectively fragmented to produce not only the bicyclo[3.2.1]octane core but also bicyclo[3.1.1]heptane and bicyclo[3.2.0]heptane cores. nih.gov This deconstruction is achieved through selective C-C bond cleavage reactions. nih.gov

Furthermore, stereodivergent synthesis can be achieved through catalyst and condition tuning. The reaction of Nazarov reagents with alkenyl 1,2-diketones can be controlled using Brønsted base catalysis to selectively produce different stereoisomers of bicyclo[3.2.1]octenes or even be diverted to form cyclohexene products instead. researchgate.net A new one-pot cascade reaction involving furfural and isopropyl cyanoacetate in the presence of secondary amines also provides a novel entry into functionalized bicyclo[3.2.1]octanes. researchgate.net

The table below details examples of divergent synthetic strategies.

Table 2: Divergent Synthetic Strategies for Functionalized Bicyclo[3.2.1]octanes
Strategy Common Intermediate/Reactants Resulting Products Key Features Ref.
[5+2] Cascade Approach Not specified Diversely functionalized ent-kaurene and cedrene-type skeletons. Solvent-dependent oxidative dearomatization-induced cascade. rsc.org
Disproportionation-Inspired Construction Allylic alcohols Highly functionalized bicyclo[3.2.1]octanes. Products serve as a versatile platform for further diversification. dicp.ac.cn
Skeletal Fragmentation Tricyclo[3.2.1.0³’⁶]octane Bicyclo[3.2.1]octane, bicyclo[3.1.1]heptane, and bicyclo[3.2.0]heptane cores. Selective C-C bond cleavage of a common strained intermediate. nih.gov
Stereodivergent Annulation Nazarov reagents and alkenyl 1,2-diketones Both stereoisomers of bicyclo[3.2.1]octenes; cyclohexenes. Product outcome is tuned by reaction conditions and catalysis. researchgate.net
One-pot Cascade Reaction Furfural and isopropyl cyanoacetate Functionalized bicyclo[3.2.1]octanes. Cascade reaction involving a deprotonated Stenhouse salt intermediate. researchgate.net

Stereochemical and Conformational Analysis of Bicyclo 3.2.1 Octan 3 Amine

Stereoisomerism and Diastereoselectivity in Bicyclo[3.2.1]octan-3-amine Synthesis

The synthesis of bicyclo[3.2.1]octane derivatives, including the title amine, presents considerable stereochemical challenges due to the presence of multiple stereogenic centers. The formation of this bicyclic system often involves annulation strategies, such as tandem Michael-Aldol reactions, where the control of diastereoselectivity is a critical factor. ucl.ac.uk

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes. mdpi.com For instance, domino Michael-Henry processes catalyzed by organic molecules can produce highly functionalized bicyclo[3.2.1]octane derivatives with excellent control over the formation of multiple stereocenters, including quaternary ones. acs.org The choice of catalyst and reaction conditions can significantly influence the diastereomeric outcome. In some cases, a mixture of diastereomers is obtained, necessitating separation or subsequent stereochemical correction. mdpi.com

The relative stereochemistry of substituents on the bicyclo[3.2.1]octane core is often described using endo and exo nomenclature, which denotes the orientation of the substituent relative to the bridged ring system. The inherent strain and conformational biases of the bicyclic framework can direct incoming reagents to a specific face, leading to a preferred diastereomer. For example, in the synthesis of certain bicyclic ketols, the reaction of 1,3-cyclohexanediones with enals can proceed with appreciable stereocontrol. ucl.ac.uk

Conformational Preferences and Dynamics of the Bicyclo[3.2.1]octane Ring System

The bicyclo[3.2.1]octane skeleton is a conformationally intriguing system. X-ray crystallographic studies have revealed that the six-membered ring typically adopts a distorted chair conformation. rsc.org The five-membered ring in this system has been observed in a half-chair conformation. rsc.org

Chair-like and Boat-like Conformations in Azabicyclo[3.2.1]octanes

In azabicyclo[3.2.1]octanes, which are structurally related to this compound, the ring containing the nitrogen atom can exist in two principal conformations: chair-like and boat-like. montclair.edu Computational studies have shown that for the [3.2.1] system, the chair-like conformation is generally more stable. montclair.edu There is a relatively low energy barrier for the interconversion between these two forms. montclair.edu In some tropane (B1204802) analogs, which feature the 8-azabicyclo[3.2.1]octane core, both chair and boat conformers have been identified. researchgate.net

Influence of Substituents on Conformational Equilibrium

Substituents on the bicyclo[3.2.1]octane ring can significantly influence the conformational equilibrium. The position and nature of the substituent play a crucial role. For instance, in 3-azabicyclo[3.2.1]octane systems, the addition of a phenyl group to the endocyclic nitrogen can eliminate the energy barrier between the chair and boat conformations due to the stabilizing interaction of the p-system with the nitrogen's lone pair electrons. montclair.edu In contrast, a bulky substituent like a t-butyl group has a negligible effect on this barrier. montclair.edu

The A-value, a measure of the steric strain of a substituent in an axial position on a cyclohexane (B81311) ring, provides a useful concept for understanding these effects. masterorganicchemistry.com Although directly applied to cyclohexanes, the principles of minimizing steric interactions are also relevant to the more complex bicyclo[3.2.1]octane system. Substituents will generally prefer an equatorial-like orientation to avoid unfavorable diaxial interactions. masterorganicchemistry.com The presence of a bulky substituent can effectively "lock" the conformation of the ring it is attached to. masterorganicchemistry.com

Chirality and Enantiodivergent Synthesis in this compound Chemistry

The bicyclo[3.2.1]octane framework is inherently chiral. rsc.org Unless the synthesis starts from enantiomerically pure materials or employs an effective asymmetric method, the product will be a racemic mixture. The development of enantiodivergent synthetic routes, which can selectively produce either enantiomer of a chiral molecule from a common starting material, is a significant area of research.

For bicyclo[3.2.1]octane systems, enantiodivergent synthesis can be approached through various strategies. One such strategy involves the desymmetrization of a meso-compound. Inspired by the synthesis of other complex natural products, epoxide-mediated ring closures have been explored for the enantiodivergent synthesis of bicyclic systems. ucl.ac.uk The use of chiral catalysts is another powerful approach to achieve enantioselectivity. mdpi.com For example, organocatalytic domino reactions have been successfully employed to generate chiral bicyclo[3.2.1]octanes with high enantiomeric excess. mdpi.comacs.org The specific enantiomer obtained can often be controlled by the choice of the catalyst's chirality.

Advanced Reaction Chemistry and Functionalization of Bicyclo 3.2.1 Octan 3 Amine

Derivatization Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom of bicyclo[3.2.1]octan-3-amine makes it a potent nucleophile, readily participating in a variety of reactions to form a wide array of derivatives.

The primary amine of this compound can act as a nucleophile in substitution reactions with various electrophiles. These reactions, including N-alkylation and N-acylation, are fundamental for the elaboration of the parent amine into more complex structures.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. The reaction proceeds via an SN2 mechanism, where the amine displaces a halide from the alkylating agent. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reaction with one equivalent of an alkyl halide will predominantly yield the secondary amine, while an excess of the alkylating agent can lead to the formation of the tertiary amine and even the quaternary ammonium (B1175870) salt. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, is another powerful method for N-alkylation. This can be achieved by reacting this compound with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride.

N-Acylation: Acylation of the amine group with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields amides. These reactions are typically high-yielding and are often used to introduce a variety of functional groups or to protect the amine. The resulting amides are generally more stable and less basic than the parent amine.

Reaction TypeElectrophile ExampleProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary Amine
N-AlkylationAldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH₃COCl)Amide
N-AcylationCarboxylic Anhydride (e.g., (CH₃CO)₂O)Amide

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. This is achieved through the use of protecting groups. The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal (deprotection).

Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Protection: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk The resulting N-Boc protected amine is stable to a wide range of nucleophilic and basic conditions.

Deprotection of Boc Group: The Boc group is readily removed under acidic conditions. fishersci.co.uk Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in an organic solvent, efficiently cleaves the carbamate (B1207046) to regenerate the primary amine hydrochloride salt. fishersci.co.ukacsgcipr.org Milder, catalyst-free methods, such as heating in water, have also been reported for the deprotection of N-Boc amines. ccsenet.org

Fmoc Protection: The Fmoc group can be introduced by reacting the amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638).

Protecting GroupProtection ReagentDeprotection Conditions
BocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)
Fmoc9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Mild Base (e.g., Piperidine)

Functional Group Interconversions on the Bicyclo[3.2.1]octane Scaffold

Beyond derivatization of the amine, the bicyclo[3.2.1]octane framework itself can be subjected to various functional group interconversions. These transformations allow for the synthesis of a diverse range of analogs with modified properties.

Oxidation: The bicyclic scaffold can be oxidized to introduce new functional groups. For example, oxidation of a methylene (B1212753) group (CH₂) on the ring could potentially lead to a ketone or alcohol, depending on the reagents and conditions employed. The presence of the amine group would likely require it to be protected during such transformations to prevent its oxidation. The construction of highly oxidized bicyclo[3.2.1]octane systems is a key challenge in the synthesis of complex natural products. rsc.orgrsc.org

Reduction: Functional groups on the bicyclo[3.2.1]octane ring can be reduced. For instance, if a ketone were present on the scaffold, it could be stereoselectively reduced to an alcohol using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of such a reduction would be influenced by the steric environment of the bicyclic system.

Other Interconversions: The introduction of other functional groups, such as halogens, can be achieved through various synthetic methodologies. These functionalized scaffolds can then serve as handles for further derivatization, for example, through cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Ring Transformation Reactions of Bicyclo[3.2.1]octane Derivatives

The rigid bicyclo[3.2.1]octane skeleton can undergo rearrangement reactions that alter the ring system itself. These transformations, which include ring expansions, contractions, and fragmentations, can lead to the formation of novel carbocyclic and heterocyclic frameworks.

Ring Expansion: Under certain conditions, the bicyclo[3.2.1]octane system can be induced to undergo ring expansion. For example, the reaction of certain bicyclo[4.2.0]octanone derivatives has been shown to lead to the formation of bicyclo[3.2.1]octane frameworks through a ring expansion. acs.org While not a direct transformation of the parent amine, this illustrates the potential for skeletal rearrangements within this class of compounds. Ring expansion of bicyclo[2.2.1]heptene derivatives via carbene adducts is a known method for constructing the bicyclo[3.2.1]octane system. core.ac.uk

Ring Contraction: Conversely, ring contraction reactions can transform the bicyclo[3.2.1]octane skeleton into smaller ring systems. For example, a stereospecific ring contraction has been observed in rearrangements of certain 8-chlorobicyclo[4.2.0]oct-2-en-7-one derivatives. scilit.com

Fragmentation: Fragmentation reactions involve the cleavage of one or more bonds within the bicyclic system, leading to the formation of monocyclic or acyclic products. The fragmentation of 6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-ones provides a facile route to a range of substituted bicyclo[3.2.1]octane ring systems. rsc.org Fragmentation can also be initiated from carbene intermediates, leading to ring-expanded products. acs.org

The specific conditions required for these ring transformations are highly dependent on the substitution pattern of the bicyclo[3.2.1]octane derivative.

Computational and Theoretical Investigations of Bicyclo 3.2.1 Octan 3 Amine

Density Functional Theory (DFT) Studies on Bicyclo[3.2.1]octan-3-amine Derivatives

Density Functional Theory has become a principal method for studying bicyclic compounds, providing a good balance between computational accuracy and cost. It is highly effective for analyzing the geometric and electronic structures of complex molecules, including the bicyclo[3.2.1]octane framework.

DFT calculations are crucial for determining the three-dimensional conformations and electronic properties of bicyclic systems. For the parent bicyclo[3.2.1]octane, studies have focused on optimizing the geometry to understand the inherent ring strain and conformational preferences. Computational analyses of various cyclooctene (B146475) isomers have shown that the bicyclo[3.2.1]octane skeleton possesses a highly stable, optimized geometry, which minimizes both ring and torsional strain compared to other isomeric forms.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and elucidation of reaction mechanisms. For the synthesis of bicyclo[3.2.1]octane derivatives, DFT has been used to understand the stereoselectivities of various reactions. For example, in the organocatalytic domino Michael-Henry reaction to prepare bicyclo[3.2.1]octane derivatives, DFT calculations on the transition states have been performed to reveal the origins of the observed high enantio- and diastereoselectivities.

In the context of forming the bicyclo[3.2.1]octane skeleton, quantum chemical DFT calculations have been shown to agree with experimental results for mechanisms involving intramolecular cycloadditions. researchgate.net These studies often involve locating the transition state structures for key steps, such as ring closures or rearrangements, and calculating the associated activation energies. For reactions involving this compound or its synthesis, DFT could be used to model the reaction pathways, compare the energies of different mechanistic possibilities, and explain observed product distributions. For instance, DFT has been used to study the mechanism of formation of bicyclo[3.2.1]octadiene structures, starting with the protonation of a double bond and subsequent ring closure to form a carbocation intermediate. researchgate.net

Computational studies have established the high relative stability of the bicyclo[3.2.1]octane framework. In a comprehensive study of fifteen cyclooctene (C8H14) isomers using DFT and ab initio methods, bicyclo[3.2.1]octane was identified as the most stable isomer. This stability is attributed to its optimized geometry which minimizes steric and torsional strain. The study established a relative energy scale, with the enthalpy of formation of bicyclo[3.2.1]octane serving as the zero reference point.

The introduction of an amine group at the C-3 position would create stereoisomers (exo and endo). DFT calculations would be essential for determining the relative stabilities of these isomers. The calculations would involve geometry optimization of each isomer followed by a frequency calculation to confirm it as a true minimum on the potential energy surface and to obtain thermodynamic data like enthalpy and Gibbs free energy. The energy difference between the exo and endo isomers would predict their equilibrium population.

IsomerRelative Energy (kcal/mol)
Bicyclo[3.2.1]octane 0.00
cis-Octahydropentalene0.24
Bicyclo[2.2.2]octane0.70
cis-Bicyclo[3.3.0]octane8.14
cis-Bicyclo[4.2.0]octane19.84
cis-Bicyclo[5.1.0]octane19.91
Spiro[3.4]octane20.44
Spiro[2.5]octane22.40
1,1-Dimethylbicyclopropane45.21

This table presents the relative energies of various C8H14 isomers calculated by DFT, with Bicyclo[3.2.1]octane established as the most stable reference isomer.

Ab Initio Calculations and Higher-Level Theoretical Methods

Alongside DFT, traditional ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to study bicyclic systems. These methods provide a systematic way to approach the exact solution of the Schrödinger equation. Comparative studies on cyclooctene isomers have utilized HF and MP2 methods, in conjunction with DFT, to calculate total energies and determine relative stabilities.

For more accurate energy and property predictions, higher-level methods like Coupled Cluster (CC) theory can be applied, although they are more computationally demanding. In a study on 6,8-dioxabicyclo[3.2.1]octane, calculations using MP2 with a 6-31G* basis set provided results for vibrational spectra that were in excellent agreement with experimental data, and very similar to those obtained with the B3LYP functional. acs.org This demonstrates that for the bicyclo[3.2.1]octane framework, MP2-level calculations can achieve high accuracy. Such methods could be applied to this compound to obtain benchmark data for its geometry and energetic properties.

Theoretical Vibrational Spectroscopy of Bicyclo[3.2.1]octane Systems

Theoretical calculations are a powerful tool for assigning and interpreting vibrational spectra (Infrared and Raman). A detailed study on the parent bicyclo[3.2.1]octane and several of its oxa- and deutero-derivatives utilized ab initio 3-21G geometries and scaled harmonic force fields to assign the experimental IR and Raman spectra in the 100–1500 cm⁻¹ region. cdnsciencepub.com

The calculated frequencies were predicted with an average error of just 7.6 cm⁻¹ after scaling. cdnsciencepub.com Furthermore, the calculated ab initio absorption and Raman intensities were accurate enough to be useful for the spectral assignments. cdnsciencepub.com The study found that nonuniform scaling of the force fields was preferable for accurately predicting both vibrational frequencies and the corresponding normal mode descriptions. cdnsciencepub.com For this compound, similar calculations would predict the vibrational frequencies associated with the amine group (N-H stretching, bending) and the characteristic modes of the bicyclic cage, aiding in the interpretation of experimental spectra.

Mode DescriptionSymmetryCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
CH2 wagA''14641460
CH2 wagA'14531448
CH2 twistA''13131308
CH2 twistA'12831281
CH bendA'12381239
Ring deform.A'10241027
Ring deform.A''967973
Ring deform.A'884888
CH2 rockA''832834
Ring deform.A''436441
Ring deform.A'390393

This table shows a selection of calculated and observed vibrational frequencies for the parent Bicyclo[3.2.1]octane molecule, demonstrating the accuracy of ab initio methods. cdnsciencepub.comcdnsciencepub.com

Molecular Dynamics Simulations (if applicable to this compound or related systems)

While DFT and ab initio methods are excellent for studying static properties at minimum energy geometries, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a way to investigate the complete conformational landscape. researchgate.net

For a flexible molecule like this compound, MD simulations could be used to simulate the flexibility of the bicyclic rings and observe transitions between different chair and boat-like conformations of the piperidine (B6355638) moiety. While specific MD studies on this compound are not prominent in the literature, the methodology has been applied to related systems like 8-azabicyclo[3.2.1]octane (tropane) derivatives. researchgate.net In such studies, MD can reveal pathways of interconversion between conformers, calculate free energy barriers for these transitions, and identify the most populated conformational states at a given temperature, offering insights into how the molecule's shape changes in different environments, such as in solution. researchgate.net

Bicyclo 3.2.1 Octan 3 Amine As a Synthetic Scaffold and Building Block

Utilization in the Construction of Complex Organic Molecules

Bicyclo[3.2.1]octan-3-amine and its related structures are valuable intermediates in the synthesis of complex organic molecules due to their defined stereochemistry and functional group accessibility. The bicyclic system provides a stable and predictable framework upon which further chemical complexity can be built. Synthetic chemists utilize this scaffold to introduce multiple stereocenters and to construct larger, more intricate molecular systems. nih.gov

The functionalized bicyclo[3.2.1]octane skeleton has proven to be a powerful building block in various synthetic strategies. For instance, related compounds like exo-8-Oxathis compound serve as important intermediates for creating more elaborate molecules. acs.org The synthesis often involves intricate organic reactions that allow for the precise introduction of necessary functional groups. acs.org Similarly, the 2-azabicyclo[3.2.1]octane core, a nitrogen-containing analogue, is frequently used as a key synthetic intermediate in multistep syntheses. rsc.orgresearchgate.net The inherent structural features of the bicyclo[3.2.1]octane core make it an essential precursor in the production of fine chemicals and pharmaceuticals. mdpi.com

Various synthetic methodologies have been developed to construct the bicyclo[3.2.1]octane framework itself, often as a prelude to more complex syntheses. These methods include:

Intramolecular Reactions: Base-catalyzed intramolecular Michael additions followed by transannular aldol (B89426) reactions are effective for assembling the bicyclic core. mdpi.com

Rearrangements: Acid-promoted rearrangements can convert other bicyclic systems into the bicyclo[3.2.1]octane framework. mdpi.comacs.org

Cycloadditions: Intramolecular Diels-Alder reactions serve as a key step in building the characteristic bridged structure. nih.gov

Fragmentation: Selective fragmentation of functionalized tricyclo[3.2.1.02.7]octane derivatives provides another route to the bicyclo[3.2.1]octane system. nih.gov

These strategies highlight the versatility of the bicyclo[3.2.1]octane framework as a foundational element in the synthesis of diverse and complex organic molecules.

Role in the Total Synthesis of Natural Products with Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane core is a recurring motif in a wide range of natural products, many of which exhibit significant biological activities. nih.gov The total synthesis of these compounds is a prominent area of research, with the construction of the bicyclic core often being a central challenge.

Several natural products containing this framework have been the target of total synthesis, demonstrating the utility of bicyclo[3.2.1]octane-based building blocks.

Natural ProductClassKey Synthetic Strategy for Bicyclo[3.2.1]octane Core
Principinol C DiterpenoidIntramolecular Pauson–Khand reaction of an enyne precursor derived from a bicyclo[3.2.1]octane derivative. acs.org
Kadsurenin C & L NeolignansAcid-catalyzed rearrangement of hydrobenzofuranoid neolignans. acs.org
Naphthospironone A PolyketideAcid-promoted epoxide-opening lactonization and a base-induced intramolecular aldol-type cyclization. nih.gov
Benzobicyclo[3.2.1]octane Natural Products VariousDiverse strategies including organo-catalyzed [3+2] cycloadditions and intramolecular cyclizations. nih.gov
(±)-Hyperforin Polycyclic Polyprenylated AcylphloroglucinolDiketene annulation followed by a ring expansion strategy. mdpi.com
(+)-Fastigiatine Lycopodium AlkaloidDiastereoselective intramolecular Michael addition followed by a transannular aldol reaction. mdpi.com

The successful synthesis of these complex natural products underscores the strategic importance of the bicyclo[3.2.1]octane scaffold. The development of novel methods to construct this core in an efficient and stereoselective manner continues to be a significant focus in organic chemistry, enabling access to biologically important molecules. rsc.org

Conformationally Restricted Scaffolds in Organic Synthesis

A key feature of the bicyclo[3.2.1]octane framework is its rigid and conformationally restricted nature. rsc.org This structural rigidity is a highly valuable tool in medicinal chemistry and ligand design. By incorporating a bicyclic scaffold like this compound into a molecule, chemists can reduce its conformational flexibility. This restriction helps in understanding the specific three-dimensional shape (pharmacophore) required for a molecule to interact effectively with a biological target, such as a protein or receptor. rsc.org

The medicinal and biological effects of many azabicyclo[3.2.1]octane derivatives are thought to stem from their structural similarity to bioactive alkaloids, with the bicyclic backbone providing additional rigidity. rsc.org This rigidity is an important feature for optimizing the affinity of a ligand for its target protein. rsc.org

The synthesis and application of conformationally rigid unnatural amino acids and diamines containing bicyclic scaffolds are of significant interest for preparing biologically active peptides and peptidomimetics. rsc.orggoogle.com These scaffolds can mimic the low-energy conformations of more flexible molecules, providing a powerful strategy for designing potent and selective therapeutic agents. rsc.org The defined spatial orientation of substituents on the bicyclo[3.2.1]octane ring allows for precise probing of the binding pockets of biological targets.

Application in Non-Biological Materials (e.g., polymers, advanced materials)

While the primary applications of this compound and its derivatives are in medicinal chemistry and the synthesis of bioactive molecules, the bicyclo[3.2.1]octane framework also finds use in materials science, particularly in the synthesis of polymers.

Atom-bridged bicyclic monomers, including those with a bicyclo[3.2.1]octane structure, can undergo ring-opening polymerization to produce linear polymers that contain monocyclic rings within the polymer chain. researchgate.net This incorporation of cyclic units can impart desirable physical properties to the resulting polymer, such as increased melting points and glass transition temperatures.

Specific examples of bicyclo[3.2.1]octane-based monomers that have been investigated for polymerization include:

Bicyclic Lactams: These can undergo uncoordinated anionic polymerization. researchgate.net

Bicyclic Ureas: Prepared by the carbonylation of the corresponding diamine, these can also be polymerized. researchgate.net

Bicyclic Orthoesters: These monomers undergo cationic polymerization. researchgate.net

Polymers that bear amine functional groups are highly valued for their capacity to conjugate or complex with a variety of other molecules. This suggests that bicyclic amines like this compound could be utilized as monomers or functional additives to create advanced polymer materials with specific binding or catalytic properties. Additionally, certain bicyclo-octane derivatives have been developed for use in fragrances and as agents for counteracting malodors, representing another area of non-biological material application.

Conclusion and Future Research Directions

Summary of Key Methodological Advancements in Bicyclo[3.2.1]octan-3-amine Chemistry

The synthesis of the bicyclo[3.2.1]octane skeleton has been a long-standing area of focus in organic chemistry, with advancements paving the way for access to derivatives like this compound. Early strategies often relied on multi-step sequences involving intramolecular cyclizations and rearrangement reactions. More recent progress has emphasized efficiency and stereocontrol.

Key methodological advancements include:

Intramolecular Cycloaddition Reactions: The intramolecular Diels-Alder reaction has been a foundational approach for constructing the bicyclo[3.2.1]octane core, offering a powerful tool for controlling stereochemistry. nih.gov

Cascade and Domino Reactions: The development of cascade reactions, such as the one-pot synthesis of functionalized bicyclo[3.2.1]octanes from simple precursors like furfural (B47365) and cyanoacetic esters, represents a significant leap in synthetic efficiency. researchgate.netmdpi.com These processes allow for the formation of multiple bonds and stereocenters in a single operation, minimizing purification steps and resource consumption.

Organocatalysis: The rise of organocatalysis has provided new avenues for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. nih.gov Chiral amines and Brønsted acids have been employed to catalyze domino Michael-Henry reactions and other annulations, yielding enantioenriched products that are crucial for pharmaceutical applications. nih.gov

Palladium-Catalyzed Cyclizations: For related aza-bicyclo[3.2.1]octane systems, which can be precursors or structural analogs, palladium-catalyzed intramolecular cyclizations have proven effective. rsc.org These methods offer high yields and functional group tolerance.

These advancements have collectively transformed the synthesis of the bicyclo[3.2.1]octane framework from a synthetic challenge into a more accessible endeavor, enabling broader exploration of its chemical and biological potential.

Methodology Description Key Advantages Reference(s)
Intramolecular Diels-AlderCyclization of a tethered diene and dienophile to form the bicyclic system.High stereocontrol. nih.gov
Cascade ReactionsOne-pot multi-reaction sequence to build the core from simple starting materials.High efficiency, atom economy. researchgate.netmdpi.com
OrganocatalysisUse of small organic molecules to catalyze enantioselective transformations.Access to chiral, non-racemic products. nih.gov
Pd-Catalyzed CyclizationIntramolecular cyclization of functionalized precursors using a palladium catalyst.High yields, good functional group tolerance. rsc.org

Emerging Synthetic Strategies and Their Potential Impact

The future of this compound synthesis is geared towards greater diversity, efficiency, and sustainability. Several emerging strategies are poised to have a significant impact on the field.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. researchgate.netsciety.org The application of these methods, such as radical-polar crossover bicyclization, could provide novel and direct routes to this compound and its derivatives from simple, readily available precursors. researchgate.net This strategy allows for the de novo synthesis of diverse saturated bicyclic amine collections, which has been difficult to achieve with traditional methods. researchgate.netsciety.org

Radical-Mediated Amination: The direct functionalization of C-H bonds and the amination of strained ring systems through radical chemistry are at the forefront of synthetic innovation. nih.gov Developing radical-based methods to install the amine group onto a pre-formed bicyclo[3.2.1]octane skeleton could dramatically shorten synthetic sequences.

Flow Chemistry: The use of continuous flow reactors for synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting existing multi-step syntheses of this compound to flow processes could enable more efficient and reproducible production for both academic and industrial research.

Bio-inspired Synthesis: Mimicking biosynthetic pathways, which often construct complex carbocyclic cores with high efficiency and stereoselectivity, can inspire new synthetic strategies. Exploring enzymatic or chemo-enzymatic approaches could lead to greener and more selective syntheses of the target molecule.

These emerging strategies promise to expand the accessibility of this compound, enabling the creation of novel analogs with tailored properties for diverse applications.

Opportunities for Advanced Computational Modeling and Spectroscopic Characterization

While synthesis provides access to this compound, a deep understanding of its three-dimensional structure, conformational dynamics, and electronic properties is crucial for its rational application.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for predicting the stable conformations (e.g., chair vs. boat forms of the six-membered ring) of the bicyclo[3.2.1]octane system. montclair.edu Such studies can elucidate the preferred spatial orientation of the amine substituent, which is critical for its interaction with biological targets. Furthermore, computational modeling can be used to predict spectroscopic properties (e.g., NMR chemical shifts), aiding in structure elucidation, and to rationalize reaction mechanisms and stereochemical outcomes of synthetic routes. researchgate.netresearchgate.net

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine for characterization, advanced techniques such as 2D-NMR (COSY, HSQC, HMBC, NOESY) are essential for unambiguously assigning the stereochemistry of substituted this compound derivatives. Solid-state NMR could also provide insights into the structure and dynamics of the molecule in a crystalline state.

Chiroptical Spectroscopy: For enantiomerically pure samples of this compound, techniques like circular dichroism (CD) spectroscopy, combined with theoretical calculations, can be powerful tools for assigning the absolute configuration.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules. researchgate.net Obtaining crystal structures of this compound or its derivatives is a key goal to validate computational models and provide definitive proof of its stereochemical and conformational features.

A synergistic approach combining advanced spectroscopic characterization with high-level computational modeling will be essential to fully map the structure-property relationships of this compound and guide the design of new functional molecules.

Prospects for this compound as a Versatile Platform in Chemical Research

The rigid and well-defined three-dimensional structure of this compound makes it an attractive platform for various areas of chemical research, particularly in the development of new therapeutics.

Medicinal Chemistry Scaffold: The "escape from flatland" concept in drug discovery encourages the use of C(sp³)-rich, three-dimensional scaffolds to improve physicochemical properties and explore new chemical space. researchgate.net this compound is an ideal scaffold for this purpose. The primary amine serves as a versatile handle for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). montclair.edu Derivatives of the bicyclo[3.2.1]octane core have already shown promise as inhibitors of dopamine (B1211576) and serotonin (B10506) transporters, highlighting the therapeutic potential of this framework. researchgate.net

Probes for Biological Systems: The conformational rigidity of the scaffold allows for the precise positioning of pharmacophoric elements in space. montclair.edu This makes this compound derivatives excellent tools for probing the binding pockets of enzymes and receptors, leading to a better understanding of biological recognition processes.

Asymmetric Catalysis: Chiral derivatives of this compound can be explored as ligands for transition metal catalysts or as organocatalysts themselves. The rigid backbone can create a well-defined chiral environment, potentially leading to high levels of enantioselectivity in asymmetric transformations.

Materials Science: The amine functionality allows for the incorporation of the bicyclic scaffold into polymers or supramolecular assemblies. The rigidity of the core could impart unique structural or thermal properties to these materials.

The continued development of efficient synthetic routes and a deeper understanding of its structural properties will solidify the position of this compound as a versatile and valuable building block for future chemical innovation.

Q & A

Q. What are the conventional synthetic routes for Bicyclo[3.2.1]octan-3-amine?

The compound is typically synthesized via carboxamide coupling reactions using its hydrochloride salt as a precursor. For example, N-(Bicyclo[3.2.1]octan-3-yl)-[1,1′-biphenyl]-4-carboxamide was prepared by reacting biphenyl-4-carboxylic acid derivatives with this compound·HCl under optimized conditions (e.g., CDCl₃ solvent, flash chromatography purification). Yield optimization involves adjusting stoichiometry and reaction time .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (MS) . For instance, in TRPV1 antagonist synthesis, the compound's NMR spectra showed characteristic peaks (e.g., δ 4.18 ppm for the bicyclic proton, J = 8.1 Hz coupling), while MS analysis confirmed the molecular ion at m/z 294.3 (M+H)⁺ . Elemental analysis (C, H, N) further validates purity .

Q. What are the primary research applications of this compound derivatives?

The compound serves as a scaffold for TRPV1 antagonists (e.g., biphenyl amides for pain modulation) and nicotinic acetylcholine receptor agonists (e.g., cognitive impairment therapeutics). Derivatives like (3R,5R)-1-aza-bicyclo[3.2.1]octan-3-amine dihydrochloride have been explored for CNS targeting, though some candidates were discontinued due to cardiovascular toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

SAR strategies include:

  • Substituent modification : Replacing the amine group with bulkier alkyl chains (e.g., cycloheptyl) improves receptor binding affinity .
  • Stereochemical tuning : Exchanging endo and exo configurations (e.g., CAS 76272-35-0 vs. 76272-36-1) alters pharmacokinetic properties .
  • Bioisosteric replacement : Introducing fluorophenyl or piperidinyl groups enhances metabolic stability, as seen in TRPV1 antagonist optimization .

Q. What analytical methods resolve contradictions in experimental data for bicyclic amines?

Discrepancies in purity or activity often arise from isomeric impurities or solvent residues . Solutions include:

  • Chiral HPLC : Separates endo/exo isomers (e.g., CAS 76272-35-0 vs. 76272-36-1) .
  • DSC/TGA : Detects hydrate formation (e.g., monohydrate forms in ).
  • Replicate synthesis : Ensures reproducibility under inert atmospheres to avoid oxidation .

Q. How can computational modeling guide the design of this compound-based therapeutics?

  • Docking simulations : Predict binding to TRPV1 or nicotinic receptors using crystal structures (PDB IDs: 5IS0, 6PV7).
  • ADMET profiling : Estimates bioavailability and toxicity (e.g., hERG inhibition risks flagged in PHA-543613 derivatives) .
  • QM/MM calculations : Optimize substituent geometry for target engagement .

Q. What challenges arise in scaling up this compound synthesis for preclinical studies?

Key issues include:

  • Low yields in multi-step reactions (e.g., 52% yield in bicyclo[3.2.1]oct-2-ene synthesis) .
  • Purification bottlenecks : Flash chromatography struggles with polar byproducts; switch to preparative HPLC or crystallization .
  • Regioselectivity : Competing reactions at N-3 vs. N-8 positions require protecting group strategies (e.g., benzyl groups in ) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ValueReference
Reaction solventCDCl₃ or CH₃CN
Coupling reagentHATU or EDC/HOBt
Purification methodFlash chromatography (SiO₂)
Yield range52–77%

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
¹H NMR (400 MHz)Proton environment analysisδ 4.18 ppm (bicyclic H)
GC-MSMolecular weight confirmationm/z 294.3 (M+H)⁺
Elemental analysisPurity assessmentC: 81.84%, H: 7.76%, N: 4.67%

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.